Butane-d10
Overview
Description
Butane-d10 is a deuterated form of butane, where all hydrogen atoms are replaced with deuterium. Its molecular formula is CD3CD2CD2CD3, and it is often used in scientific research due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butane-d10 can be synthesized through the catalytic exchange of hydrogen atoms in butane with deuterium. This process typically involves the use of a deuterium gas (D2) and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as:
C4H10+10D2→C4D10+10H2
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of butane and deuterium gas over a catalyst bed. The reaction conditions are carefully controlled to ensure complete deuteration. The product is then purified through distillation to remove any unreacted butane and hydrogen gas.
Chemical Reactions Analysis
Types of Reactions: Butane-d10 undergoes similar chemical reactions as non-deuterated butane, including:
Oxidation: this compound can be oxidized to form deuterated butanol, butanal, and butanoic acid.
Substitution: Halogenation reactions can replace deuterium atoms with halogens, such as chlorine or bromine.
Combustion: Complete combustion of this compound produces deuterium oxide (D2O) and carbon dioxide (CO2).
Common Reagents and Conditions:
Oxidation: Catalysts like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically requires ultraviolet light or heat to initiate the reaction.
Major Products:
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Substitution: Deuterated halobutanes.
Scientific Research Applications
Butane-d10 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.
Mass Spectrometry: Helps in the identification and quantification of compounds by providing distinct mass signatures.
Kinetic Isotope Effect Studies: Used to study reaction mechanisms and the effect of isotopic substitution on reaction rates.
Tracer Studies: Employed in environmental and biological studies to trace the movement and transformation of butane in various systems.
Mechanism of Action
The mechanism of action of butane-d10 is primarily related to its use as an isotopic label. In NMR spectroscopy, the deuterium atoms in this compound do not produce signals in the same region as hydrogen atoms, allowing for clearer analysis of hydrogen-containing compounds. In kinetic studies, the presence of deuterium can alter reaction rates due to the kinetic isotope effect, providing insights into reaction mechanisms.
Comparison with Similar Compounds
Butane (C4H10): The non-deuterated form of butane.
Butane-d8 (CD3CD2CD2CH3): A partially deuterated form of butane.
Propane-d8 (CD3CD2CD3): A deuterated form of propane.
Comparison:
Isotopic Labeling: Butane-d10 is fully deuterated, making it more useful in studies requiring complete isotopic substitution compared to butane-d8 or propane-d8.
Physical Properties: The presence of deuterium atoms slightly alters the physical properties, such as boiling and melting points, compared to non-deuterated butane.
Applications: While this compound is primarily used in NMR and mass spectrometry, other deuterated compounds like propane-d8 may be preferred for specific applications due to their different molecular structures and properties.
This compound’s unique isotopic properties make it a valuable tool in various scientific research fields, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decadeuteriobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583920 | |
Record name | (~2~H_10_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7582-04-9 | |
Record name | (~2~H_10_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Butane-d10 exhibits a significant kinetic isotope effect. [, , ] This means that reactions involving the breaking of a carbon-hydrogen (C-H) bond proceed at a slower rate when deuterium (D) replaces hydrogen (H). This effect is attributed to the mass difference between the isotopes, influencing the vibrational frequencies of the molecules and consequently, the activation energies of the reactions. [, , ]
A: this compound (C4D10) [, ] possesses the same structural formula as butane but with all hydrogen atoms replaced by deuterium. Its molecular weight is 62.188 g/mol. [] Spectroscopic techniques like infrared (IR) spectroscopy can differentiate this compound from butane due to the shifts in vibrational frequencies caused by deuterium substitution. [, ] For instance, the C-D stretching vibrations occur at lower frequencies than C-H stretches.
A: this compound serves as a valuable probe molecule in surface science, particularly in studies involving adsorption and reaction on metal surfaces. [, ] For example, on a clean tungsten (W(100)) surface, this compound exhibits a lower dissociation probability compared to regular butane, indicating a significant kinetic isotope effect. [] This difference highlights the importance of C-H bond breaking in the adsorption process. Furthermore, IR resonant desorption studies using this compound on aluminum oxide surfaces (Al2O3(1120)) provide insights into the orientation and ordering of adsorbed molecules. []
A: Yes, gas-phase studies utilizing time-of-flight mass spectrometry have investigated the reaction dynamics of nickel ions (Ni+(2D5/2)) with both butane-h10 and this compound. [] These studies, coupled with density functional theory calculations, provide valuable information about the reaction pathways, intermediate complexes, and product distributions, shedding light on the fundamental aspects of metal ion-alkane interactions in the gas phase.
A: While not directly involved, understanding the reaction kinetics of related molecules like butane with atmospheric radicals like NO3 is crucial for atmospheric modeling. [] The kinetic isotope effects observed with deuterated variants provide deeper insights into the reaction mechanisms and help refine our understanding of atmospheric processes.
A: Absolutely. Density functional theory calculations have been employed to model the interaction of this compound with metal ions in the gas phase, unraveling reaction pathways and energetics. [] These computational approaches complement experimental findings and enhance our understanding of the system's behavior at a molecular level.
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